(3-(Benzyloxy)-6-bromo-2-fluorophenyl)(methyl)sulfane (3-(Benzyloxy)-6-bromo-2-fluorophenyl)(methyl)sulfane
Brand Name: Vulcanchem
CAS No.: 2379322-09-3
VCID: VC11657005
InChI: InChI=1S/C14H12BrFOS/c1-18-14-11(15)7-8-12(13(14)16)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
SMILES: CSC1=C(C=CC(=C1F)OCC2=CC=CC=C2)Br
Molecular Formula: C14H12BrFOS
Molecular Weight: 327.21 g/mol

(3-(Benzyloxy)-6-bromo-2-fluorophenyl)(methyl)sulfane

CAS No.: 2379322-09-3

Cat. No.: VC11657005

Molecular Formula: C14H12BrFOS

Molecular Weight: 327.21 g/mol

* For research use only. Not for human or veterinary use.

(3-(Benzyloxy)-6-bromo-2-fluorophenyl)(methyl)sulfane - 2379322-09-3

Specification

CAS No. 2379322-09-3
Molecular Formula C14H12BrFOS
Molecular Weight 327.21 g/mol
IUPAC Name 1-bromo-3-fluoro-2-methylsulfanyl-4-phenylmethoxybenzene
Standard InChI InChI=1S/C14H12BrFOS/c1-18-14-11(15)7-8-12(13(14)16)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
Standard InChI Key VLJWENIEJQQHAK-UHFFFAOYSA-N
SMILES CSC1=C(C=CC(=C1F)OCC2=CC=CC=C2)Br
Canonical SMILES CSC1=C(C=CC(=C1F)OCC2=CC=CC=C2)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 1-bromo-3-fluoro-2-methylsulfanyl-4-phenylmethoxybenzene, reflects its substitution pattern on the phenyl ring:

  • Position 1: Methylsulfane (SCH3-\text{SCH}_3)

  • Position 2: Fluorine (F-\text{F})

  • Position 3: Benzyloxy (OCH2C6H5-\text{OCH}_2\text{C}_6\text{H}_5)

  • Position 6: Bromine (Br-\text{Br})

This arrangement creates a sterically congested environment, as evidenced by its planar SMILES representation:
CSC1=C(C=CC(=C1F)OCC2=CC=CC=C2)Br\text{CSC1=C(C=CC(=C1F)OCC2=CC=CC=C2)Br}
The benzyloxy group introduces lipophilicity, while halogen atoms enhance electrophilic reactivity, making the compound amenable to nucleophilic substitutions and cross-coupling reactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC14H12BrFOS\text{C}_{14}\text{H}_{12}\text{BrFOS}
Molecular Weight327.21 g/mol
CAS Number2379322-09-3
InChI KeyVLJWENIEJQQHAK-UHFFFAOYSA-N
Purity (Commercial)≥97%

Synthetic Methodologies

Stepwise Synthesis Overview

Industrial-scale production involves three principal stages:

Stage 1: Benzyloxy Group Installation
A phenol precursor undergoes Williamson ether synthesis with benzyl bromide in the presence of a base (e.g., K2CO3\text{K}_2\text{CO}_3) at 60–80°C.

Stage 2: Sequential Halogenation

  • Bromination: Electrophilic aromatic substitution using Br2\text{Br}_2 or NBS\text{NBS} (N-bromosuccinimide) in CHCl3\text{CHCl}_3 at 0–5°C.

  • Fluorination: Balz-Schiemann reaction with diazonium tetrafluoroborate salts or direct electrophilic fluorination with F2/N2\text{F}_2/\text{N}_2 under anhydrous conditions.

Stage 3: Methylsulfane Incorporation
Thiolation via nucleophilic displacement using sodium thiomethoxide (NaSCH3\text{NaSCH}_3) in DMF at 100°C.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
BrominationBr2\text{Br}_2, FeBr3\text{FeBr}_3, 0°C78%
FluorinationAgBF4\text{AgBF}_4, HF\text{HF}, RT65%
ThiolationNaSCH3\text{NaSCH}_3, DMF, 100°C82%

Reactivity and Functionalization

Sulfur-Centered Transformations

The methylsulfane group (SCH3-\text{SCH}_3) undergoes oxidation to sulfoxides (S(O)CH3-\text{S(O)CH}_3) and sulfones (SO2CH3-\text{SO}_2\text{CH}_3) using H2O2\text{H}_2\text{O}_2 or mCPBA\text{mCPBA} (meta-chloroperbenzoic acid). Controlled oxidation at 0°C yields sulfoxides (e.g., 89% with H2O2/AcOH\text{H}_2\text{O}_2/\text{AcOH}), while prolonged exposure forms sulfones.

Halogen Reactivity

The bromine atom participates in cross-coupling reactions:

  • Suzuki-Miyaura Coupling: With arylboronic acids using Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 catalyst.

  • Buchwald-Hartwig Amination: Primary/secondary amines replace bromine under palladium catalysis.

The fluorine atom’s inertness under these conditions allows selective modification at the bromine site.

Future Research Directions

  • Mechanistic Studies: Elucidate molecular targets in disease models.

  • Derivatization: Explore trifluoromethyl or cyano substitutions to modulate bioavailability.

  • Process Optimization: Develop continuous-flow systems to improve bromination/fluorination efficiency.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator